molecular formula C15H17NO5 B13703860 Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703860
M. Wt: 291.30 g/mol
InChI Key: FMYMJQRJLXMSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is a high-purity chemical compound supplied for research purposes. This product is a solid with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is characterized by its isoxazole ring, a privileged scaffold in medicinal chemistry, substituted with a 3,4-dimethoxyphenyl group and an ethyl ester functionality. This specific structure makes it a valuable intermediate in organic synthesis and drug discovery research. Isoxazole derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights that compounds based on the 3,5-disubstituted isoxazole core, similar to this product, show significant promise in pharmaceutical research, particularly as novel anticancer agents and anti-influenza A virus agents targeting the virus nucleoprotein . Researchers utilize this compound as a key synthetic building block for developing potential therapeutic molecules. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is labeled with the signal word "Warning" and the hazard statement H302, indicating that it may be harmful if swallowed . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3

InChI Key

FMYMJQRJLXMSSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Preparation of this compound via Hydroxamoyl Chloride Condensation

One of the most established methods involves the condensation of 3,4-dimethoxybenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This method is adapted from processes described for related substituted isoxazoles.

Stepwise procedure:

  • Synthesis of 3,4-dimethoxybenzohydroxamoyl chloride: This intermediate is prepared by chlorination of 3,4-dimethoxybenzohydroxamic acid using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Condensation reaction: The 3,4-dimethoxybenzohydroxamoyl chloride is reacted with ethyl acetoacetate in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–10 °C) in the presence of triethylamine to neutralize HCl formed during the reaction.
  • Use of dehydrating agents: Anhydrous magnesium sulfate or molecular sieves may be added to remove water and drive the cyclization forward.
  • Work-up: After completion, the reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or chromatography.

This method yields the this compound with good purity and yield.

Alternative Route via Ethyl 2-ethoxymethyleneacetoacetate Intermediate

A more general approach to 5-methylisoxazole-4-carboxylates involves the preparation of ethyl 2-ethoxymethyleneacetoacetate as a key intermediate, followed by cyclization with hydroxylamine salts.

Key steps:

  • Formation of ethyl 2-ethoxymethyleneacetoacetate: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form a mixture containing ethyl 2-ethoxymethyleneacetoacetate. This is often purified by distillation under reduced pressure.
  • Cyclization with hydroxylamine: The purified ethyl 2-ethoxymethyleneacetoacetate is then reacted with hydroxylamine sulfate in the presence of sodium acetate or a salt of trifluoroacetic acid at low temperatures (-20 to 10 °C) in an ethanol-water mixture. The reaction proceeds via nucleophilic attack and ring closure to form ethyl 5-methylisoxazole-4-carboxylate.
  • Introduction of aromatic substituent: For the 3-(3,4-dimethoxyphenyl) substitution, the corresponding substituted benzohydroxylamine or benzohydroxamoyl chloride is used in the condensation step or introduced via coupling reactions post-ring formation.

Reaction conditions and yields:

  • The dropwise addition of hydroxylamine solution to the ethoxymethyleneacetoacetate solution at 0 °C minimizes by-product formation.
  • Yields reported for the cyclization step are typically around 85% crude yield.
  • Isomeric impurities can form due to non-specific nucleophilic attacks; careful control of temperature and stoichiometry reduces these.

Comparative Analysis of Preparation Methods

Preparation Step Method 1: Hydroxamoyl Chloride Condensation Method 2: Ethyl 2-Ethoxymethyleneacetoacetate Cyclization Method 3: Coupling Post Ring Formation
Starting Materials 3,4-Dimethoxybenzohydroxamoyl chloride, ethyl acetoacetate Ethyl acetoacetate, triethyl orthoformate, hydroxylamine salts Isoxazole acid intermediate, 3,4-dimethoxyphenyl derivative
Key Reagents Triethylamine, dehydrating agents Sodium acetate, hydroxylamine sulfate EDCI, DIEA
Reaction Conditions 0–10 °C, inert solvent 0 to 10 °C, ethanol-water solvent Room temperature, anhydrous DCM
Yield (%) Moderate to high (approx. 70–85%) High (approx. 85%) High, depending on coupling efficiency
By-products/Impurities Minimal with controlled conditions Isomeric impurities possible, minimized by temperature control Minimal, dependent on reagent purity
Advantages Direct formation of substituted isoxazole Scalable, well-studied Allows late-stage functionalization
Disadvantages Requires preparation of hydroxamoyl chloride Longer reaction times if not optimized Requires prior synthesis of intermediates

In-Depth Research Findings and Notes

  • The condensation of substituted benzohydroxamoyl chlorides with β-ketoesters is a classical and reliable method for preparing 3,5-disubstituted isoxazole-4-carboxylates.
  • The use of triethylamine as a base neutralizes HCl formed during cyclization, improving yield and purity.
  • The alternative method involving ethyl 2-ethoxymethyleneacetoacetate offers an improved process for preparing 5-methylisoxazole-4-carboxylates with fewer by-products when the reaction temperature is strictly controlled between -20 °C and 10 °C.
  • Isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, can co-elute with the desired product and complicate purification; thus, monitoring by HPLC and optimizing reaction conditions are critical.
  • Coupling reactions using carbodiimide chemistry enable the attachment of the 3,4-dimethoxyphenyl group to the isoxazole core, providing a versatile route for structural diversification.
  • The overall synthetic strategy must balance yield, purity, and scalability, especially for pharmaceutical applications.

Summary Table of Key Reaction Parameters

Parameter Value / Condition Notes
Temperature for condensation 0–10 °C Controls by-product formation
Solvents Dichloromethane, ethanol, water mixtures Depends on step
Base Triethylamine, sodium acetate Neutralizes acids formed
Reaction time 1–4 hours Longer times increase impurities
Yield 70–85% Depends on purification
Purification methods Recrystallization, chromatography Required to remove isomers
Key intermediates Ethyl 2-ethoxymethyleneacetoacetate Crucial for cyclization step

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

Key structural analogs differ in substituents on the phenyl ring (position 3) and the functional group at position 5 of the isoxazole core. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Key Properties/Applications
Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate 3,4-Dimethoxyphenyl Methyl C₁₅H₁₇NO₅ Potential pharmacological activity (inferred from isoxazole class)
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate 3,4-Dimethoxyphenyl Amino C₁₄H₁₆N₂O₅ Amino group enhances reactivity for further functionalization (e.g., amide bond formation)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl Methyl C₁₃H₁₃NO₃ Demonstrated antibacterial activity; single-crystal X-ray diffraction confirmed planar isoxazole ring
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 4-Methoxyphenyl Ethoxycarbonyl C₁₃H₁₃NO₄ Reduced steric hindrance compared to 3,4-dimethoxy analogs; used in synthetic intermediates
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl Methyl C₁₂H₁₀FNO₃ Fluorine substituent increases electron-withdrawing effects, potentially enhancing metabolic stability

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl vs. Phenyl : The 3,4-dimethoxy substitution (target compound) introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to unsubstituted phenyl analogs .
  • Methyl vs. Amino at Position 5: A methyl group (target compound) provides steric bulk but lower polarity compared to amino-substituted analogs, influencing solubility and binding affinity .

Physicochemical and Spectroscopic Data

  • Melting Points : Structural analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) exhibit melting points around 90°C , suggesting similar thermal stability for the target compound .
  • NMR Profiles : Isoxazole derivatives typically show distinct ¹H NMR signals for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate, and what critical parameters influence reaction yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogous isoxazole derivatives are synthesized via reactions between ethyl acetoacetate, substituted benzaldehydes, and hydroxylamine derivatives under reflux conditions. Critical parameters include:
  • Temperature control (e.g., reflux at 80–100°C to ensure complete cyclization).

  • Catalyst selection (e.g., anhydrous potassium carbonate for deprotonation).

  • Solvent optimization (e.g., ethanol for solubility and recrystallization).
    Post-synthesis purification via column chromatography or recrystallization is essential for yield improvement .

    Example Synthetic Routes for Analogous Compounds
    Precursor
    Ethyl acetoacetate + 4-nitrophenoxy methyl derivative
    Ethyl 2-cyanoacetate + hydroxylamine HCl

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer: Structural validation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Definitive 3D conformation analysis, particularly for resolving steric effects of the 3,4-dimethoxyphenyl group .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer: Purity assessment involves:
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Thin-Layer Chromatography (TLC): Ethyl acetate/hexane (3:7) solvent system for rapid screening.
  • Melting Point Analysis: Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer: Scalability challenges are addressed via:
  • Flow Chemistry: Continuous flow reactors to enhance reaction uniformity and reduce side products.
  • In-line Monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation.
  • Catalyst Immobilization: Heterogeneous catalysts (e.g., silica-supported K₂CO₃) for easier recovery .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer: Discrepancies arise from assay conditions or molecular flexibility. Mitigation strategies include:
  • Binding Affinity Studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate target interactions.
  • Molecular Dynamics (MD) Simulations: 100-ns simulations to assess ligand-receptor conformational stability.
  • Metabolite Screening: LC-MS/MS to identify degradation products that may interfere with assays .

Q. What role does X-ray crystallography play in elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer: X-ray data reveal:
  • Dihedral Angles: Between the isoxazole ring and dimethoxyphenyl group (e.g., 15–25°), influencing π-π stacking with biological targets.
  • Hydrogen Bonding: Carboxylate oxygen interactions with active-site residues (e.g., Ser530 in COX-2).
    These insights guide rational modifications, such as fluorination of the methoxy group to enhance binding .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer: Key computational tools:
  • Docking Studies (AutoDock Vina): Prioritize derivatives with predicted ΔG ≤ -8.0 kcal/mol.
  • QSAR Models: Relate substituent electronegativity (e.g., Hammett σ values) to IC₅₀ data.
  • ADMET Prediction: SwissADME for optimizing logP (target: 2–3) and BBB permeability .

Q. What methodologies are employed to investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer: Metabolic profiling involves:
  • Liver Microsomal Assays: Incubation with NADPH-regenerating systems to identify CYP450-mediated oxidation.
  • LC-HRMS: Detect phase I/II metabolites (e.g., demethylation or glucuronidation products).
  • Pharmacokinetic Studies: IV/PO dosing in rodents to calculate bioavailability (F > 30% target) .

Q. How do structural modifications at the 3-(3,4-dimethoxyphenyl) position influence the compound's physicochemical properties?

  • Methodological Answer: Substituent effects are quantified via:
  • LogP Measurements: Replacement of methoxy with trifluoromethoxy increases logP by 0.5 units.
  • Solubility Testing: Polar groups (e.g., hydroxyl) improve aqueous solubility but reduce membrane permeability.
  • Thermogravimetric Analysis (TGA): Assess thermal stability for material science applications .

Q. What interdisciplinary approaches combine material science and medicinal chemistry to explore novel applications of this compound?

  • Methodological Answer:
    Hybrid applications include:
  • Drug-Eluting Polymers: Encapsulation in PLGA nanoparticles for sustained release.
  • Electroactive Materials: Incorporation into conducting polymers for biosensor development.
  • Photodynamic Therapy: Functionalization with porphyrin moieties for light-activated cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.